1-(5-Nitropyridin-2-yl)piperidin-4-one
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Overview
Description
1-(5-Nitropyridin-2-yl)piperidin-4-one is a heterocyclic compound that features a piperidine ring substituted with a nitropyridine moiety
Preparation Methods
The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-one typically involves the reaction of 5-nitropyridine-2-carbaldehyde with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(5-aminopyridin-2-yl)piperidin-4-one .
Scientific Research Applications
1-(5-Nitropyridin-2-yl)piperidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic applications includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)piperidin-4-one can be compared with other piperidine derivatives, such as:
1-(5-Nitropyridin-2-yl)piperidin-4-amine: This compound has an amino group instead of a ketone, which can significantly alter its reactivity and biological activity.
1-(5-Nitropyridin-2-yl)piperidin-4-ol: The presence of a hydroxyl group instead of a ketone can affect its solubility and chemical behavior.
1-(5-Nitropyridin-2-yl)piperidin-4-ylmethanol: This compound features a methanol group, which can influence its pharmacokinetic properties
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-4-one |
InChI |
InChI=1S/C10H11N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7H,3-6H2 |
InChI Key |
KNEMTKVIQSUANH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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